Hydroxy Dehydro Nifedipine Lactone

Pharmacokinetics Metabolite Profiling Long-term Therapy

Standardizing nifedipine impurity profiling requires a reference with unique chromatographic and spectral properties; generic metabolites cannot substitute. Hydroxy Dehydro Nifedipine Lactone (CAS 34785-00-7) is a fully oxidized, photodegradation-derived lactone that delivers distinct retention time, UV absorption, and MS fragmentation patterns, enabling validated HPLC-UV and LC-MS/MS methods. • Achieve trace-level detection (LOD 0.05 µg/mL in blood) for polar metabolite quantification. • Support stability-indicating method validation with documented recovery (70-95%) and precision (CV 10-15% at 50-200 ng/mL). • Supplied as neat solid, storage at -20°C, for regulatory-compliant impurity profiling.

Molecular Formula C16H12N2O6
Molecular Weight 328.28 g/mol
CAS No. 34785-00-7
Cat. No. B137407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Dehydro Nifedipine Lactone
CAS34785-00-7
Synonyms5,7-Dihydro-2-methyl-4-(2-nitrophenyl)-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid Methyl Ester;  4-(2-Nitrophenyl)-2-(hydroxymethyl)-5-(methoxycarbonyl)-6-_x000B_methylpyridine-3-carboxylic Acid-γ-lactone;  BAY-h 2228; 
Molecular FormulaC16H12N2O6
Molecular Weight328.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C16H12N2O6/c1-8-12(15(19)23-2)13(14-10(17-8)7-24-16(14)20)9-5-3-4-6-11(9)18(21)22/h3-6H,7H2,1-2H3
InChIKeyNZHFIISQXLFKEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Dehydro Nifedipine Lactone Overview


Hydroxy Dehydro Nifedipine Lactone (CAS 34785-00-7), also known as dehydronifedipinolactone or BAY-h 2228, is a pyridine lactone derivative with the molecular formula C16H12N2O6 and a molecular weight of 328.28 g/mol . It is a fully oxidized metabolite and photodegradation product of the calcium channel blocker nifedipine, structurally characterized by a fused furo[3,4-b]pyridine ring system [1]. This compound is commercially supplied as an analytical reference standard (typically neat solid, storage at -20°C) intended for impurity profiling, metabolite identification, and analytical method development .

1

Analytical reference standard for nifedipine impurity profiling

2

Probe for secondary metabolism and lactonization pathway studies

3

HPLC-UV and LC-MS/MS method development for polar metabolites

Why Hydroxy Dehydro Nifedipine Lactone Is Irreplaceable


Hydroxy Dehydro Nifedipine Lactone is a distinct chemical entity characterized by its fused furo[3,4-b]pyridine lactone core, which differs fundamentally from the 1,4-dihydropyridine structure of the parent drug nifedipine and the simple pyridine structure of its primary metabolite dehydronifedipine . In analytical chemistry and impurity profiling, substituting this specific lactone standard with nifedipine or dehydronifedipine is invalid due to differences in chromatographic retention behavior, UV absorption spectra, and mass spectrometric fragmentation patterns [1]. Furthermore, in metabolic studies, the lactone is formed via a distinct enzymatic and chemical pathway involving hydroxylation and subsequent lactonization, which is differentially regulated compared to the direct oxidation pathways that yield other metabolites such as dehydronifedipine [2]. Consequently, any attempt to use a generic 'nifedipine-related compound' as a surrogate for this lactone standard will result in inaccurate quantification, failed method validation, and non-compliance with regulatory guidelines for impurity profiling .

This Product

Furo[3,4-b]pyridine lactone core with distinct chromatographic and spectral properties

Potential Substitutes

Nifedipine (dihydropyridine) or dehydronifedipine (simple pyridine)

Formed via hydroxylation–lactonization, not direct oxidation

Primary metabolites arise from CYP-mediated aromatization; pathway-specific probe may not be replaceable

Reference standard for impurity profiling and method validation

Generic nifedipine-related compounds alter retention, UV, MS/MS, and quantification accuracy

Substitution may invalidate method specificity and regulatory impurity profiling

Hydroxy Dehydro Nifedipine Lactone: Comparative Evidence


Differential In Vivo Formation in Chronic vs. Acute Therapy

Hydroxy Dehydro Nifedipine Lactone (referred to as metabolite III) exhibits differential formation kinetics compared to its closest analogs, dehydronifedipine (I) and dehydronifedipinic acid (II). In a cohort of hypertensive patients on long-term nifedipine therapy, metabolite III was not detected in serum or urine, whereas dehydronifedipine (I) was consistently found in significant amounts and dehydronifedipinic acid (II) levels were considerably elevated [1]. This absence contrasts sharply with reports from acute administration, indicating that the metabolic pathway leading to the lactone is suppressed or downregulated during chronic dosing, a phenomenon not observed for the primary metabolites I and II [1]. This makes Hydroxy Dehydro Nifedipine Lactone uniquely valuable as a probe for investigating long-term metabolic adaptation or drug-drug interactions that alter secondary metabolic pathways [1].

Differential In Vivo Formation
Reported
Detectable vs. Not Detectable in chronic therapy
Supports secondary metabolism pathway probe selection
Chronic dosing model; HPLC-UV, LOD ~50 ng/mL
Pharmacokinetics Metabolite Profiling Long-term Therapy

Analytical Sensitivity in Polar Metabolite Detection

As an analytical standard, Hydroxy Dehydro Nifedipine Lactone (V) has defined performance metrics in a validated HPLC-UV method for polar nifedipine metabolites. The method demonstrated a lower limit of determination for the lactone (V) of 0.05 μg/mL in blood [1]. This is a 2-fold improvement in sensitivity compared to the limit for the structurally related non-lactone metabolite 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester (III), which was determined at 0.1 μg/mL under the same conditions [1]. The inter-assay variability for the method, which includes this lactone standard, was established at less than 7.5% [1]. This defined and superior limit of detection, combined with validated method variability, provides a tangible, quantitative advantage for laboratories needing to detect trace levels of polar nifedipine metabolites in biological matrices [1].

Analytical Sensitivity (LOD)
Head-to-head
0.05 µg/mL (lactone) vs. 0.1 µg/mL (monomethyl ester)
Reported lower detection limit for polar metabolite trace analysis
Reversed-phase HPLC-UV; inter-assay variability
Precision at Low Concentration
Reported
CV 10–15% at 50–200 ng/mL vs. CV 15–20% at 200–2000 ng/mL (acid metabolite)
Higher precision at 10-fold lower concentration range reported
Human serum/urine extracts; C8 HPLC-UV
Structural Divergence
Class-level
Furo[3,4-b]pyridine lactone vs. simple pyridine scaffold
Distinct scaffold supports unique analytical and metabolic profiling identity
Pathway inferred from CYP3A4 oxidation and lactonization
Analytical Chemistry Method Validation Impurity Profiling

Chromatographic Recovery and Precision

In a validated HPLC method for the simultaneous analysis of nifedipine and its metabolites, Hydroxy Dehydro Nifedipine Lactone (III) demonstrated recovery rates from spiked control serum and urine ranging from 70% to 95%, a range comparable to nifedipine and dehydronifedipine (I) [1]. However, the precision for the lactone was markedly better than that for dehydronifedipinic acid (II). The coefficient of variation (CV) for the lactone (III) was 10-15% at concentrations of 50–200 ng/mL, compared to a CV of 15-20% for dehydronifedipinic acid (II) at the higher concentration range of 200–2000 ng/mL [1]. This indicates that even at lower concentrations, the lactone can be quantified with equal or better precision than the acid metabolite (II) at concentrations an order of magnitude higher [1]. This superior precision profile at lower concentrations is a key differentiator for procurement when high-confidence quantification of trace-level polar metabolites is required [1].

Precision at Low Concentration
Reported
CV 10–15% at 50–200 ng/mL vs. CV 15–20% at 200–2000 ng/mL (acid metabolite)
Higher precision at 10-fold lower concentration range reported
Human serum/urine extracts; C8 HPLC-UV
Bioanalytical Chemistry Sample Preparation Method Validation

Structural Divergence from Dehydronifedipine

Hydroxy Dehydro Nifedipine Lactone is a secondary metabolite formed via a distinct chemical pathway that involves the lactonization of a hydroxylated intermediate [1]. This contrasts with the direct oxidative aromatization that yields the primary metabolite dehydronifedipine [2]. While nifedipine's clinical activity is lost upon photodegradation or oxidative metabolism [3], the formation of the lactone represents a further downstream pathway. The functional consequence is that this lactone is not simply an 'inactive' analog of nifedipine; its unique furo[3,4-b]pyridine scaffold implies distinct physicochemical properties (e.g., altered lipophilicity, hydrogen bonding capacity) and potential for different biological interactions compared to the simple pyridine structure of dehydronifedipine . This structural and biosynthetic divergence is critical for research into nifedipine's complete metabolic fate and the potential long-term implications of its secondary metabolites.

Structural Divergence
Class-level
Furo[3,4-b]pyridine lactone vs. simple pyridine scaffold
Distinct scaffold supports unique analytical and metabolic profiling identity
Pathway inferred from CYP3A4 oxidation and lactonization
Medicinal Chemistry Metabolic Stability Structure-Activity Relationship

Hydroxy Dehydro Nifedipine Lactone Applications


Metabolic Adaptation and Drug Interaction Studies

As demonstrated by the differential detection of Hydroxy Dehydro Nifedipine Lactone under long-term versus acute nifedipine therapy [1], this compound serves as a specific probe for studying alterations in secondary metabolic pathways. Researchers investigating the effects of chronic dosing, co-administered CYP450 modulators, or disease states on nifedipine's complete metabolic profile can use this standard to develop assays that distinguish between the primary oxidative pathway (yielding dehydronifedipine) and the secondary lactonization pathway. The lack of detection of the lactone during chronic therapy in the referenced study [1] provides a quantitative baseline against which potential pathway induction or inhibition can be measured.

HPLC-UV Method for Polar Metabolite Detection

Procurement of this standard is essential for laboratories aiming to replicate or build upon the validated HPLC-UV method described by Funaki et al. [2]. This method leverages the lactone's specific chemical properties, including its lower limit of detection (0.05 μg/mL in blood) compared to other polar metabolites [2]. Analytical scientists developing assays for trace-level detection of nifedipine's polar metabolites in biological matrices will require this standard for accurate peak identification, calibration curve construction, and method validation, ensuring compliance with bioanalytical method validation guidelines.

Impurity Profiling of Nifedipine Formulations

Hydroxy Dehydro Nifedipine Lactone is a known photodegradation product and metabolite of nifedipine . Regulatory guidelines for pharmaceutical quality control mandate the identification and quantification of known and potential impurities. As a fully characterized reference standard , this lactone is critical for developing and validating stability-indicating HPLC methods for nifedipine drug substance and finished products. Its unique retention time and spectral properties [2] allow for its unequivocal identification and quantification alongside other impurities like dehydronifedipine, ensuring product quality and safety throughout its shelf life.

Toxicology Screening of Nifedipine Metabolites

In forensic and clinical toxicology laboratories, confirming nifedipine exposure often requires the detection of its unique metabolite profile. While dehydronifedipine is the primary marker, the presence or absence of Hydroxy Dehydro Nifedipine Lactone can provide valuable ancillary information. The well-characterized analytical parameters, including its recovery rate (70-95%) and precision (CV 10-15% at 50–200 ng/mL) [1], make it a reliable target for inclusion in multi-analyte confirmatory LC-MS/MS or HPLC-UV panels, enhancing the specificity of exposure confirmation beyond simple parent drug detection.

Application
Selection Property
Validation Focus
Metabolic pathway research
Distinct lactone formation probe
Pathway induction/inhibition under chronic vs. acute exposure models
HPLC-UV polar metabolite method development
Low LOD and defined precision in biological matrices
Trace-level detection and method validation for research samples
Impurity profiling of nifedipine formulations
Well-characterized retention and spectral identity
Stability-indicating method specificity and regulatory impurity control
Bioanalytical metabolite exposure research
Recovery and precision in human matrices
Confirmatory analysis panels for research toxicology studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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